molecular formula C18H21N5O3S2 B13365719 6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13365719
M. Wt: 419.5 g/mol
InChI Key: ZYNPPKOXNKOAAJ-VMPITWQZSA-N
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Description

Methyl 4-(2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiadiazole ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether typically involves multiple steps. The process begins with the preparation of the triazole and thiadiazole rings, which are then fused together. The piperidine ring is introduced through a nucleophilic substitution reaction. The final step involves the methylation of the phenyl ether group .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Methyl 4-(2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes or modulate receptor function, leading to various pharmacological effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H21N5O3S2

Molecular Weight

419.5 g/mol

IUPAC Name

6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H21N5O3S2/c1-26-15-6-3-13(4-7-15)5-8-16-21-23-17(19-20-18(23)27-16)14-9-11-22(12-10-14)28(2,24)25/h3-8,14H,9-12H2,1-2H3/b8-5+

InChI Key

ZYNPPKOXNKOAAJ-VMPITWQZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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